

# Solubility and preparation of HT-2157 for experiments

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## Compound of Interest

Compound Name: HT-2157  
CAS No.: 1000273-87-9  
Cat. No.: B10801091

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## Application Notes and Protocols for HT-2157 For Researchers, Scientists, and Drug Development Professionals

### Introduction

**HT-2157**, also known as SNAP-37889, is a potent and selective antagonist of the galanin-3 receptor (GalR3).[1][2][3][4] As a non-peptide small molecule, it offers significant advantages for research, including oral bioavailability and brain penetrance. **HT-2157** has demonstrated anxiolytic and antidepressant-like effects in preclinical models and has been investigated for its potential in treating cognitive dysfunction and reducing alcohol consumption.[2] These application notes provide detailed information on the solubility of **HT-2157** and protocols for its preparation and use in common experimental paradigms.

## Data Presentation

Table 1: Solubility of **HT-2157**

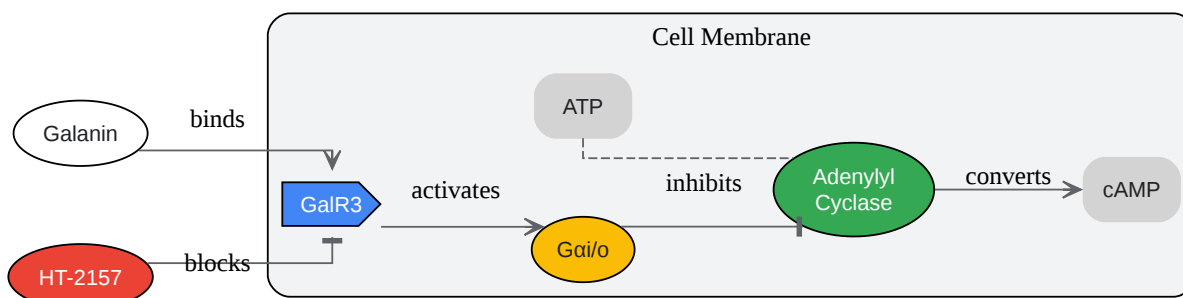
Solvent	Solubility	Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	≥ 29 mg/mL	79.16	Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1][5]
Dimethylformamide (DMF)	30 mg/mL	81.9	
Ethanol	5 mg/mL	13.65	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	6.82	A clear solution suitable for in vivo administration.[1][5]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	6.82	A clear solution suitable for in vivo administration.[1][5]

Table 2: Physicochemical Properties of **HT-2157**

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>13</sub> F <sub>3</sub> N <sub>2</sub> O
Molecular Weight	366.34 g/mol [1]
CAS Number	303149-14-6[1]
Appearance	Yellow to orange solid[1]

## Signaling Pathway

**HT-2157** acts as a competitive antagonist at the GalR3, a G-protein coupled receptor (GPCR). The GalR3 receptor primarily couples to inhibitory G-proteins (Gai/o). Upon activation by its endogenous ligand, galanin, the Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, **HT-2157** prevents the galanin-induced downstream signaling cascade.



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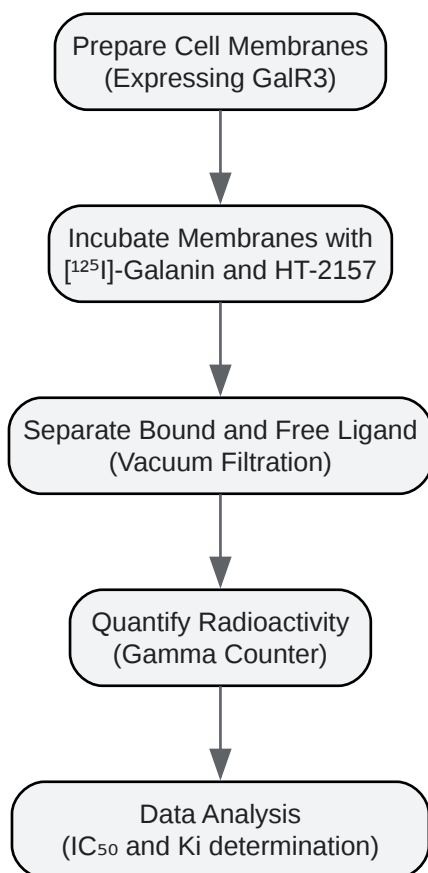
Caption: **HT-2157** blocks galanin binding to GalR3, preventing Gai/o-mediated inhibition of adenylyl cyclase.

## Experimental Protocols

### In Vitro Experiment: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **HT-2157** for the GalR3.

Workflow:



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Caption: Workflow for a competitive radioligand binding assay to determine **HT-2157** affinity for GalR3.

Materials:

- Cell membranes from a cell line stably expressing human GalR3 (e.g., HEK293 or CHO cells).
- [<sup>125</sup>I]-Galanin (radiolabeled ligand).
- **HT-2157** stock solution (in DMSO).
- Binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, 0.5% BSA).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/C).
- Vacuum filtration manifold.
- Gamma counter.

#### Procedure:

- Preparation of Reagents:
  - Thaw cell membranes on ice.
  - Prepare serial dilutions of **HT-2157** in binding buffer. The final concentration of DMSO should be kept below 0.1%.
  - Dilute [<sup>125</sup>I]-Galanin in binding buffer to a working concentration (typically at or near its K<sub>d</sub>).
- Assay Setup:
  - To each well of a 96-well plate, add:
    - 25 μL of binding buffer (for total binding) or a high concentration of unlabeled galanin (for non-specific binding).
    - 25 μL of the appropriate **HT-2157** dilution.
    - 50 μL of diluted [<sup>125</sup>I]-Galanin.
    - 100 μL of diluted cell membranes.
- Incubation:
  - Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration:

- Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold.
- Wash each filter 3-4 times with ice-cold wash buffer.
- Quantification:
  - Place the filters in tubes and measure the radioactivity using a gamma counter.
- Data Analysis:
  - Subtract the non-specific binding from all other measurements.
  - Plot the percentage of specific binding against the logarithm of the **HT-2157** concentration.
  - Determine the IC<sub>50</sub> value (the concentration of **HT-2157** that inhibits 50% of specific [<sup>125</sup>I]-Galanin binding) using non-linear regression analysis.
  - Calculate the inhibitor constant (K<sub>i</sub>) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of [<sup>125</sup>I]-Galanin and K<sub>d</sub> is its dissociation constant.

## In Vivo Experiment: Preparation of Dosing Solutions

The following protocols are for the preparation of **HT-2157** for intraperitoneal (i.p.) injection in animal studies. It is recommended to prepare these solutions fresh on the day of use.[1]

Workflow:



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Caption: General workflow for preparing **HT-2157** dosing solutions for in vivo experiments.

### Protocol 1: Aqueous Formulation

This formulation is suitable for many rodent studies.

## Materials:

- **HT-2157**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)

## Procedure:

- Prepare a stock solution of **HT-2157** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 to a final concentration of 40% (v/v) and mix thoroughly.
- Add Tween-80 to a final concentration of 5% (v/v) and mix until the solution is clear.
- Add saline to reach the final volume (45% v/v) and mix.
- If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[\[1\]](#)

## Example for a 1 mL final volume:

- 100  $\mu$ L of 25 mg/mL **HT-2157** in DMSO
- 400  $\mu$ L of PEG300
- 50  $\mu$ L of Tween-80
- 450  $\mu$ L of Saline

## Protocol 2: Oil-based Formulation

This formulation may be suitable for studies requiring sustained release.

Materials:

- **HT-2157**
- DMSO
- Corn Oil

Procedure:

- Prepare a stock solution of **HT-2157** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add corn oil to reach the final volume (90% v/v) and mix thoroughly until a clear solution is formed.

Example for a 1 mL final volume:

- 100  $\mu$ L of 25 mg/mL **HT-2157** in DMSO
- 900  $\mu$ L of Corn Oil

## Storage and Stability

- Solid: Store at 4°C under a nitrogen atmosphere.[1]
- In Solvent: Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[1]

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.

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